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Cat. No.: B077180

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the capture and subsequent elution of
desthiobiotin-labeled nucleosomes. This technique is a cornerstone for studying protein-
nucleosome interactions, essential for understanding chromatin biology and its role in disease.
The use of desthiobiotin, a modified form of biotin, is advantageous due to its lower binding
affinity for streptavidin, which permits the gentle elution of captured nucleosomes and their
associated proteins under native conditions.[1][2][3] This preserves the integrity of protein
complexes for downstream analyses such as mass spectrometry.[1][4]

The protocol outlines the use of streptavidin-coated magnetic beads for the efficient capture of
desthiobiotinylated nucleosomes.[1][3] Elution is achieved through competitive displacement
with a solution containing free biotin, which has a higher affinity for streptavidin.[1][2] This
method avoids the harsh, denaturing conditions often required to break the strong streptavidin-
biotin bond, thus preserving the native state of the eluted proteins.[3][5]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the desthiobiotin
nucleosome capture and elution protocol. This data is essential for experimental planning and
for assessing the efficiency of the procedure.
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Parameter Value/Range Notes Source
Binding Affinity (Kd)
Desthiobiotin- Lower affinity allows
. 10+ M : [1][2]
Streptavidin for gentle elution.
Higher affinity of biotin
Biotin-Streptavidin 107> M facilitates competitive  [1][2]
elution.
For a starting material
o of 25 pmol of
Capture Efficiency >90% o [1]
desthiobiotinylated
nucleosomes.
Elution Conditions
Competitively
) o displaces
Eluting Agent D-(+)-biotin o [1]
desthiobiotin-labeled
nucleosomes.
Biotin Concentration Effective for gentle
_ 2.5mM -4 mM _ [61[7]
for Elution elution.
In a single step from
crude lysates for
Sample Purity >99% Strep-tag® systems, [6]

which utilize a similar

principle.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the capture and elution of

desthiobiotinylated nucleosomes.

Materials and Reagents

» Desthiobiotinylated Recombinant Nucleosomes (e.g., EpiCypher Cat. No. 16-0024)
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o Streptavidin Magnetic Beads (e.g., Pierce Cat. No. 88816)

e Binding/Wash Buffer: 1X TBST (Tris-Buffered Saline with 0.05% Tween-20)
o Blocking Buffer: 1X TBST with 0.5% (w/v) casein

 Elution Buffer: 20 mM Tris, 50 mM NaCl, 4 mM Biotin

e D-(+)-Biotin Stock Solution (200 mM in DMSO)

e 1.5 mL Microcentrifuge Tubes

e Magnetic Stand

Protocol

Part I: Preparation of Streptavidin Magnetic Beads

o Bead Aliquoting: Thoroughly resuspend the streptavidin magnetic beads by gentle vortexing.
Aliquot 30 pL (300 pg) of the bead slurry into a 1.5 mL microcentrifuge tube.

« Initial Wash: Place the tube on a magnetic stand to capture the beads. Carefully remove and

discard the supernatant.

o Buffer Wash: Add 100 pL of Binding/Wash Buffer (1X TBST). Gently vortex to resuspend the
beads. Place the tube back on the magnetic stand and discard the supernatant. Repeat this

wash step once more.

e Blocking: Add 100 pL of Blocking Buffer (1X TBST, 0.5% (w/v) casein) to the washed beads.
Vortex gently to mix.

 Incubation: Incubate the beads in Blocking Buffer for a designated time (e.g., 30 minutes at
room temperature) with gentle rotation to prevent settling.

o Post-Block Wash: Capture the beads on the magnetic stand and discard the supernatant.
Wash the beads three times with 100 pL of Binding/Wash Buffer. After the final wash, remove
the supernatant completely.
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Part II: Desthiobiotin Nucleosome Capture

Sample Preparation: Dilute the desthiobiotinylated nucleosomes to the desired concentration
in Binding/Wash Buffer.

Binding: Add the diluted nucleosome sample to the prepared streptavidin magnetic beads.
The volume should be sufficient to cover the beads (e.g., 100 pL).

Incubation: Incubate the bead-nucleosome mixture for 1 hour at room temperature with
gentle rotation to allow for efficient binding.

Washing: After incubation, capture the beads on the magnetic stand. Carefully collect the
supernatant (this is the unbound fraction and can be saved for analysis). Wash the beads
three times with 100 uL of Binding/Wash Buffer to remove non-specifically bound proteins.

Part Ill: Elution of Captured Nucleosomes

Elution: Add 100 pL of Elution Buffer (containing 4 mM biotin) to the beads.[7] Gently
resuspend the beads by pipetting or gentle vortexing.

Incubation: Incubate the mixture at 37°C for at least 10 minutes to facilitate the competitive
displacement of the desthiobiotinylated nucleosomes.[7]

Collection: Place the tube on the magnetic stand to capture the beads. The supernatant
contains the eluted nucleosomes and their binding partners. Carefully transfer the
supernatant to a fresh, labeled microcentrifuge tube.

Repeat Elution (Optional): For maximal recovery, a second elution step can be performed by
adding another aliquot of Elution Buffer to the beads and repeating the incubation and
collection steps.

Downstream Analysis: The eluted sample is now ready for downstream applications such as
SDS-PAGE, Western blotting, or mass spectrometry-based proteomic analysis.

Visualizations
Experimental Workflow
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Caption: Workflow for desthiobiotin nucleosome capture and elution.
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Principle of Competitive Elution
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Caption: Principle of competitive elution with biotin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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